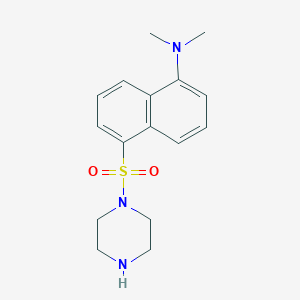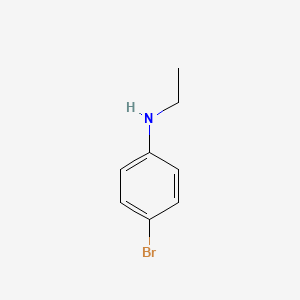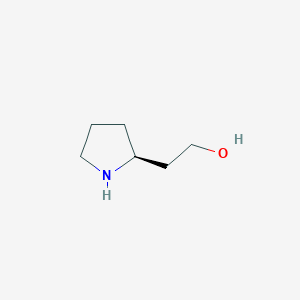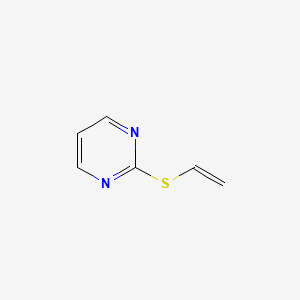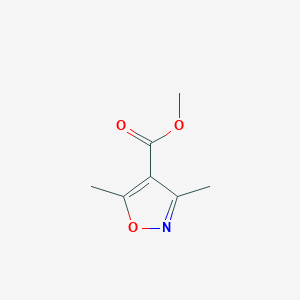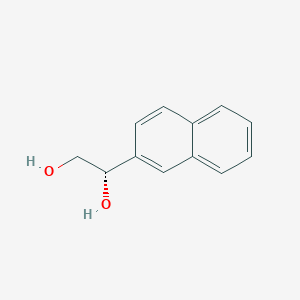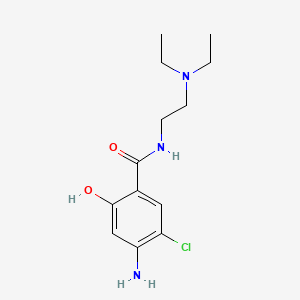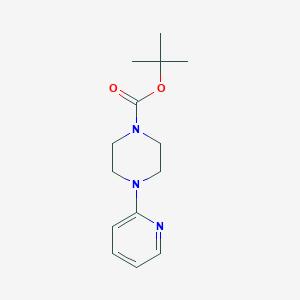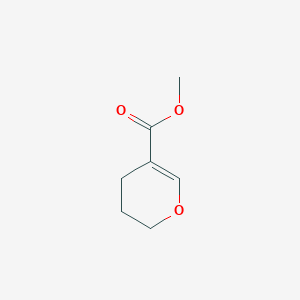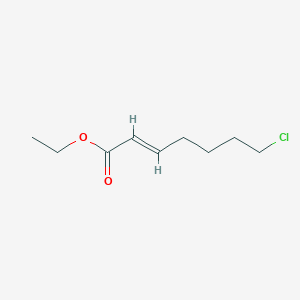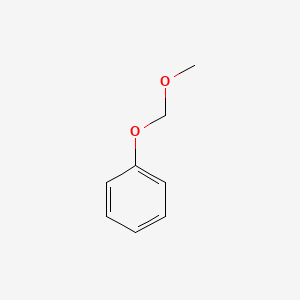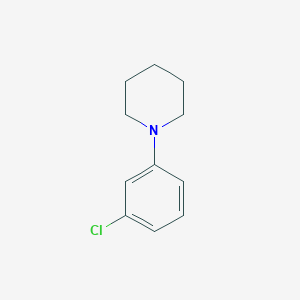![molecular formula C12H8ClN3 B1599887 4-クロロ-5-フェニル-7H-ピロロ[2,3-d]ピリミジン CAS No. 208459-81-8](/img/structure/B1599887.png)
4-クロロ-5-フェニル-7H-ピロロ[2,3-d]ピリミジン
説明
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん剤としての応用
4-クロロ-5-フェニル-7H-ピロロ[2,3-d]ピリミジン誘導体は、抗がん剤研究において潜在的な可能性を示しています . 例えば、化合物14a、16b、および18bは、MCF7がん細胞に対して高い活性を示すことがわかりました . これらの化合物は、MCF7のG1/S期で細胞周期を停止させました . 化合物16bおよび18bは、MCF7細胞のアポトーシス死を誘導しました .
抗ウイルス剤としての応用
4-クロロ-5-フェニル-7H-ピロロ[2,3-d]ピリミジンの誘導体は、抗ウイルス剤としての可能性を示しています . しかし、その抗ウイルス特性と潜在的な用途を完全に理解するためには、さらなる研究が必要です。
抗炎症剤としての応用
この化合物は、炎症性疾患の治療に使用されてきました . これは、炎症性疾患の治療において治療上の用途を持つキナーゼ阻害剤の開発に特に役立ちます .
キナーゼ阻害剤開発
4-クロロ-5-フェニル-7H-ピロロ[2,3-d]ピリミジンは、強力なキナーゼ阻害剤を開発するための足場として役立ちます . これらの阻害剤は、細胞分裂と死、および腫瘍形成プロセスに関与するJAK-シグナル伝達および転写活性化因子(STAT)シグナル経路を妨げます .
抗菌および抗真菌剤としての応用
4-クロロ-5-フェニル-7H-ピロロ[2,3-d]ピリミジンなどのピロロ[2,3-d]ピリミジン部分を持つ化合物は、抗菌および抗真菌などの幅広い生物学的用途を持っています .
作用機序
Target of Action
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a potent kinase inhibitor . Its primary targets include EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling pathways, regulating cell growth, division, and survival .
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . The binding of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine to these enzymes disrupts the normal signaling pathways, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of these kinases disrupts the JAK-STAT signaling pathway , which is involved in cell division, death, and tumor formation processes . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Result of Action
The compound’s action results in significant cytotoxic effects against different cancer cell lines . It induces cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, and the downregulation of Bcl-2 activity .
Action Environment
The action, efficacy, and stability of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, it demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential for maintaining its potency .
生化学分析
Biochemical Properties
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with Janus kinase (JAK) enzymes, interfering with the JAK-STAT signaling pathway, which is involved in cell division, apoptosis, and immune responses . This compound’s interaction with JAK enzymes disrupts the signaling cascade, leading to altered gene expression and cellular responses.
Cellular Effects
The effects of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine on various cell types are profound. It influences cell signaling pathways, particularly the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism . This compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it causes cell cycle arrest at the G1/S phase, further inhibiting cancer cell proliferation .
Molecular Mechanism
At the molecular level, 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects through binding interactions with JAK enzymes, leading to their inhibition . This inhibition prevents the phosphorylation and activation of STAT proteins, thereby blocking the transcription of target genes involved in cell survival and proliferation . The compound’s ability to modulate gene expression is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 These interactions can lead to the formation of metabolites that may have distinct biological activities
Transport and Distribution
Within cells and tissues, 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation, influencing its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is critical for its activity and function. It is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and apoptosis . Post-translational modifications and targeting signals play a role in its precise localization within cells.
特性
IUPAC Name |
4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-10-9(8-4-2-1-3-5-8)6-14-12(10)16-7-15-11/h1-7H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDOENFAKYOBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467625 | |
| Record name | 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208459-81-8 | |
| Record name | 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


